![molecular formula C₂₁H₂₃NO₄ B1140998 Olopatadine N-Oxide CAS No. 203188-31-2](/img/structure/B1140998.png)
Olopatadine N-Oxide
描述
Olopatadine N-Oxide is a derivative of olopatadine, a selective histamine H1 antagonist and mast cell stabilizer. Olopatadine is commonly used to treat allergic conjunctivitis and rhinitis by blocking the effects of histamine, a primary mediator of inflammatory and allergic reactions . This compound retains similar properties but has unique characteristics due to the presence of the N-oxide functional group.
准备方法
Synthetic Routes and Reaction Conditions: Olopatadine N-Oxide can be synthesized through the oxidation of olopatadine hydrochloride. The oxidation process typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) in acidic or basic conditions. For instance, the oxidation can be carried out in 2M sulfuric acid (H2SO4) or 0.1M sodium hydroxide (NaOH) at specific wavelengths to monitor the reaction .
Industrial Production Methods: Industrial production of this compound involves large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the desired compound .
化学反应分析
Types of Reactions: Olopatadine N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other derivatives.
Reduction: Reduction reactions can revert this compound back to olopatadine.
Substitution: Substitution reactions can occur at the N-oxide functional group or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Further oxidized derivatives of olopatadine.
Reduction: Olopatadine.
Substitution: Substituted derivatives of this compound.
科学研究应用
Pharmacological Properties
Olopatadine is primarily recognized for its antihistaminic and anti-inflammatory effects. As a selective histamine H1 antagonist, it mitigates the effects of histamine, a key mediator in allergic reactions. The compound also stabilizes mast cells, inhibiting the release of inflammatory mediators such as histamine, tryptase, and prostaglandin D2 .
Allergic Conjunctivitis
Olopatadine is widely used in ophthalmic formulations for treating ocular itching associated with allergic conjunctivitis. The 0.77% formulation (Pazeo) has shown superior efficacy compared to lower concentrations, with a longer duration of action .
Allergic Rhinitis
The nasal spray formulation (Patanase) is approved for managing symptoms of seasonal allergic rhinitis. Clinical studies have demonstrated its effectiveness in reducing nasal symptoms and improving patient quality of life .
Pharmacokinetics
The pharmacokinetic profile of olopatadine N-Oxide reveals that it is primarily excreted through urine as an inactive metabolite, with minimal systemic absorption observed following topical administration. Studies indicate that peak plasma concentrations are significantly lower when administered topically compared to oral routes .
Parameter | Olopatadine (Topical) | Olopatadine (Oral) |
---|---|---|
Cmax (ng/mL) | 1.65 | 302 |
AUC0-12 (ng*h/mL) | 9.68 | 987 |
Elimination Half-Life (hours) | 7-14 | 2.90-3.40 |
Safety Profile
Olopatadine has been evaluated for safety in various studies. The incidence of treatment-emergent adverse events was similar between olopatadine and placebo groups in clinical trials, indicating a favorable safety profile . Common side effects include blurred vision; however, serious adverse events were not reported.
Case Studies and Research Findings
Several studies have documented the efficacy and safety of olopatadine formulations:
- A Phase III study demonstrated that olopatadine 0.77% significantly reduced ocular itching compared to placebo over a six-week period in patients with allergic conjunctivitis .
- Long-term safety assessments showed no significant differences in adverse effects between pediatric and adult populations using olopatadine formulations .
作用机制
Olopatadine N-Oxide exerts its effects by blocking histamine H1 receptors and stabilizing mast cells. This prevents the release of histamine and other inflammatory mediators, thereby reducing allergic and inflammatory responses. The N-oxide functional group may enhance the compound’s stability and efficacy in certain conditions .
相似化合物的比较
Olopatadine: The parent compound, a selective histamine H1 antagonist.
Doxepin: A structural analog with minimal anti-allergic activity.
Other Antihistamines: Compounds such as cetirizine and loratadine.
Uniqueness: Olopatadine N-Oxide is unique due to the presence of the N-oxide functional group, which may confer additional stability and distinct pharmacological properties compared to its parent compound and other antihistamines .
生物活性
Olopatadine N-Oxide is a metabolite of olopatadine, a well-known antihistamine primarily used in the treatment of allergic conditions such as allergic conjunctivitis and rhinitis. Understanding the biological activity of this compound is crucial for evaluating its efficacy and safety profile, especially given its role as a metabolite that may influence therapeutic outcomes.
Olopatadine is a selective histamine H1 antagonist and mast cell stabilizer. Upon administration, it undergoes hepatic metabolism, producing several metabolites, including this compound. This conversion is primarily facilitated by flavin-containing monooxygenases (FMO) 1 and 3, with this compound detected in plasma at low concentrations following topical ocular application .
The metabolic pathways of olopatadine can be summarized as follows:
Metabolite | Formation Enzyme | Plasma Concentration |
---|---|---|
This compound | FMO1, FMO3 | <10% of total plasma |
Mono-desmethyl olopatadine | CYP3A4 | Minimal levels detected |
This compound exhibits biological activity through its interaction with histamine receptors. Although it has a lower affinity for the H1 receptor compared to olopatadine, it still demonstrates some inhibitory effects on histamine release from human conjunctival mast cells, with an IC50 value of 3.07 mM . This indicates that while it retains some pharmacological activity, its potency is significantly lower than that of its parent compound, which has an IC50 of 559 µM.
Pharmacokinetics
The pharmacokinetic profile of this compound reveals limited systemic exposure following topical administration. In studies, peak plasma concentrations (Cmax) for olopatadine were significantly higher when administered orally compared to ocular routes, indicating that topical administration minimizes systemic absorption . The half-life of olopatadine in plasma ranges from 2.90 to 3.40 hours after multiple doses .
Clinical Studies and Findings
Several clinical studies have evaluated the efficacy and safety of olopatadine and its metabolites:
- Efficacy in Allergic Conjunctivitis : A study demonstrated that olopatadine significantly reduced allergic conjunctival symptoms compared to placebo, establishing its effectiveness in managing allergic responses .
- Safety Profile : In clinical trials involving olopatadine 0.77%, adverse events were reported in approximately 26.7% of subjects, with no serious adverse events noted. The most common adverse effect was blurred vision .
Comparison of Biological Activity
The following table compares the biological activities of olopatadine and its metabolite, this compound:
Compound | H1 Receptor Affinity | IC50 (mM) | Biological Activity |
---|---|---|---|
Olopatadine | High | 0.559 | Strong inhibition of histamine release |
This compound | Moderate | 3.07 | Weaker inhibition compared to parent |
属性
IUPAC Name |
(3Z)-3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-dimethylpropan-1-amine oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-22(2,25)11-5-8-18-17-7-4-3-6-16(17)14-26-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKZPVWYFNGMCP-LSCVHKIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173174-07-7 | |
Record name | Olopatadine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173174077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OLOPATADINE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWI9F1YFCM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。